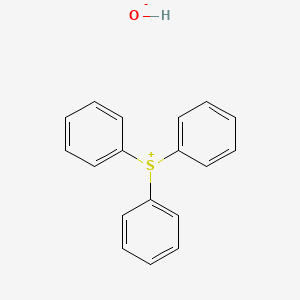

Triphenylsulfonium hydroxide

Beschreibung

Contextual Significance of Sulfonium (B1226848) Salts in Contemporary Chemistry

Sulfonium salts, characterized by a central sulfur atom bonded to three organic substituents and carrying a positive charge, are of considerable importance in modern chemistry. wikipedia.org They are recognized for their stability, low toxicity, and ease of handling, making them valuable reagents in organic synthesis. nih.govccspublishing.org.cn The reactivity of sulfonium salts often parallels that of hypervalent iodine compounds, positioning them as effective alternatives in many chemical transformations. nih.gov

In recent years, there has been a surge of interest in the radical chemistry of sulfonium salts, particularly with the advent of photoredox catalysis. acs.org This has opened up new avenues for their use as radical precursors in a variety of synthetic methods. acs.org Furthermore, sulfonium salts are key components in the development of photoacid generators (PAGs), which are crucial in photolithography for the manufacturing of semiconductors and microelectronics. ontosight.aiiucr.orgaip.org The ability of these salts to generate a strong acid upon exposure to light is a cornerstone of chemically amplified photoresist technology. spiedigitallibrary.org

Evolution of Academic Research on Triphenylsulfonium (B1202918) Cations and Derivatives

The triphenylsulfonium (TPS) cation, the core of triphenylsulfonium hydroxide (B78521), has been the subject of extensive academic research for decades. aip.org Much of this research has been driven by its application as a photoacid generator in photolithography. aip.orgrsc.org Early studies focused on the photochemistry of triphenylsulfonium salts, revealing that upon irradiation, they undergo cleavage of the carbon-sulfur bond through both homolytic and heterolytic pathways. rsc.orgibm.comarxiv.org This process leads to the formation of various photoproducts, including diphenyl sulfide (B99878) and phenylthiobiphenyls, and importantly, the generation of a Brønsted acid. ibm.comtandfonline.com

More recent research has delved into the finer details of the TPS cation's behavior. For instance, studies have explored the influence of substituents on the phenyl rings of the TPS cation on its photochemistry and acid-generating efficiency. researchgate.netresearchgate.net The counterion associated with the TPS cation has also been shown to have a remarkable influence on the solid-state photochemistry and the ratio of reaction products. tandfonline.com Advanced computational methods are now being employed to model the bond dissociation of triphenylsulfonium cations, providing deeper insights into the reaction mechanisms. aip.orgarxiv.org Beyond photolithography, the triphenylsulfonium cation and its derivatives are being investigated for their potential in other areas, such as organic synthesis and materials science. ontosight.aiucl.ac.uk

Scope and Research Objectives for Triphenylsulfonium Hydroxide Investigations

Investigations into this compound are multifaceted, aiming to fully characterize its properties and explore its potential applications. A primary research objective is to understand its fundamental chemical and physical properties. This includes determining its molecular structure, thermal stability, and solubility characteristics.

Another key area of investigation is its reactivity. Researchers are interested in how the hydroxide anion influences the behavior of the triphenylsulfonium cation, particularly in comparison to other triphenylsulfonium salts with different anions like halides or triflates. iucr.orgchemicalbook.com This includes studying its decomposition pathways, both thermally and photochemically. google.commolbase.com

A significant focus of research is on the applications of this compound. Its use as a phase-transfer catalyst in organic synthesis is an area of active exploration. lookchem.com Furthermore, its potential role in the formulation of antireflective coatings and other materials for electronic applications is being investigated. google.com In the field of materials science, its utility as an organic structure-directing agent in the synthesis of microporous materials is also a subject of study. kentech.ac.kr The overarching goal of these research efforts is to leverage the unique properties of this compound to develop new and improved chemical processes and materials.

Properties of this compound

| Property | Value/Description |

| Chemical Formula | C₁₈H₁₆OS nih.gov |

| Molecular Weight | 280.4 g/mol nih.gov |

| CAS Number | 58621-56-0 nih.gov |

| Appearance | Colorless, crystalline solid lookchem.com |

| Solubility | Soluble in water and polar organic solvents lookchem.com |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

58621-56-0 |

|---|---|

Molekularformel |

C18H16OS |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

triphenylsulfanium;hydroxide |

InChI |

InChI=1S/C18H15S.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2/q+1;/p-1 |

InChI-Schlüssel |

KOFQUBYAUWJFIT-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |

Herkunft des Produkts |

United States |

Fundamental Reaction Mechanisms of Triphenylsulfonium Hydroxide

Photochemical Processes of Acid Generation (Photoacid Generator Functionality)

Photon Absorption and Initial Excited State Dynamics

The photoacid generation process begins when the triphenylsulfonium (B1202918) cation absorbs a photon of light, causing an electronic transition to an excited state. san-apro.co.jp Triphenylsulfonium salts typically exhibit strong absorption in the deep ultraviolet (UV) region of the electromagnetic spectrum. wikipedia.org For instance, a characteristic absorption wavelength for triphenylsulfonium salts is around 233 nm. wikipedia.org In the context of 193 nm photolithography, understanding the absorption characteristics at this specific wavelength is crucial. aip.org

Upon photon absorption, the molecule is promoted from its ground electronic state to a short-lived excited singlet state. osti.govibm.com The dynamics of this excited state are complex and dictate the subsequent chemical pathways. nih.govazom.com The energy absorbed by the cation is localized within its molecular orbitals, leading to a redistribution of electron density that weakens the covalent bonds within the ion, particularly the carbon-sulfur (C-S) bonds. aip.org The efficiency and nature of the subsequent reactions are highly dependent on these initial excited-state dynamics. azom.comrug.nl Transient absorption spectroscopy is a key technique used to study these fleeting excited-state species and their reaction pathways, revealing non-radiative processes that are not observable through photoluminescence spectroscopy alone. azom.com

| Property | Description | Source(s) |

| Excitation Wavelength | Typically in the deep UV region; a characteristic absorption peak is at 233 nm. | wikipedia.org |

| Initial State | Ground electronic state of the triphenylsulfonium cation. | azom.com |

| Excited State | A short-lived, high-energy singlet excited state is formed upon photon absorption. | osti.govibm.com |

| Consequence | Absorption of energy weakens the carbon-sulfur bonds, preparing the molecule for dissociation. | aip.org |

Carbon-Sulfur Bond Cleavage Pathways

Following excitation, the primary photochemical event is the cleavage of a carbon-sulfur bond in the triphenylsulfonium cation (Ph₃S⁺). aip.orgaip.org This bond scission is the critical step that initiates the acid generation cascade. san-apro.co.jp Research has identified two main competing dissociation pathways for the excited cation: homolytic and heterolytic cleavage. aip.orgresearchgate.netaip.orgibm.com The predominance of one pathway over the other can be influenced by factors such as the solvent environment and the specific substituents on the phenyl rings. ibm.com

Homolytic Dissociation Mechanisms

In the homolytic cleavage pathway, the carbon-sulfur bond breaks in such a way that each fragment retains one of the bonding electrons. aip.orgresearchgate.net This process results in the formation of a neutral phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S⁺•). aip.orgresearchgate.netnih.gov

Ph₃S⁺ + hν → [Ph₃S⁺] → Ph• + Ph₂S⁺•*

Computational studies suggest that for the triphenylsulfonium cation, homolytic bond cleavage is a significant dissociation pathway. aip.orgibm.comarxiv.org The formation of these radical species is a key feature of the direct photolysis of triphenylsulfonium salts. ibm.comibm.com These highly reactive radical intermediates then proceed to undergo further reactions that lead to acid formation. nih.gov

Heterolytic Dissociation Mechanisms

Alternatively, the excited triphenylsulfonium cation can undergo heterolytic bond cleavage. In this mechanism, the bonding electron pair is transferred to one of the fragments upon dissociation. aip.orgresearchgate.net This results in the formation of a phenyl cation (Ph⁺) and a neutral diphenyl sulfide (B99878) (Ph₂S) molecule. ibm.comresearchgate.net

Ph₃S⁺ + hν → [Ph₃S⁺] → Ph⁺ + Ph₂S*

The mechanism for direct photolysis from the singlet excited state is proposed to involve a predominant heterolytic cleavage, although it occurs alongside some degree of homolytic cleavage. osti.govibm.com The generation of the phenyl cation is another critical route for the subsequent production of photoproducts. ibm.com

| Cleavage Pathway | Description | Products | Source(s) |

| Homolytic | Symmetrical C-S bond breaking. | Phenyl radical (Ph•) and Diphenylsulfinyl radical cation (Ph₂S⁺•). | aip.orgresearchgate.netnih.gov |

| Heterolytic | Asymmetrical C-S bond breaking. | Phenyl cation (Ph⁺) and Diphenyl sulfide (Ph₂S). | osti.govibm.comresearchgate.net |

Formation and Reactivity of Phenyl Radicals and Cations

The primary photoproducts—phenyl radicals, phenyl cations, and the diphenylsulfinyl radical cation—are highly reactive intermediates. aip.orgibm.comnih.gov Their subsequent reactions are complex and can proceed through various pathways, including "in-cage" recombination and "cage-escape" reactions where the fragments diffuse apart and react with their environment. ibm.comresearchgate.net

Phenyl radicals (Ph•) can react with the solvent to form benzene (B151609). ibm.com They can also recombine with the diphenylsulfinyl radical cation (Ph₂S⁺•) within the solvent cage to form isomeric phenylthiobiphenyls. researchgate.net If the fragments escape the solvent cage, the diphenylsulfinyl radical cation can also lead to acid generation. ibm.comresearchgate.net The reactivity of phenyl radicals can be significantly influenced by charged substituents, which can enhance or temper reaction rates through electrostatic effects. nih.gov

Subsequent Proton Generation from Hydrogen Donors

The final step in the photoacid generation sequence is the formation of a proton (H⁺), which creates the strong acid. This occurs when the reactive intermediates generated from the C-S bond cleavage interact with a hydrogen donor present in the system (denoted as R-H), which can be the solvent, a polymer matrix, or other additives. san-apro.co.jp

The diphenylsulfinyl radical cation (Ph₂S⁺•) generated via the homolytic pathway is a key species in this step. It is a radical cation that can readily abstract a hydrogen atom from a suitable donor, resulting in the formation of a protonated diphenyl sulfide and a new radical (R•). The protonated diphenyl sulfide then releases a proton, generating the acid. san-apro.co.jp

Ph₂S⁺• + R-H → [Ph₂S-H]⁺ + R• → Ph₂S + H⁺ + R•

Similarly, the phenyl radical can abstract a hydrogen atom from a donor to form benzene, and the resulting radical from the donor molecule can participate in further reactions that ultimately lead to proton release. wikipedia.org The entire process is irreversible, ensuring the permanent generation of the acid, which is typically a strong acid like triflic acid if triphenylsulfonium triflate is the starting material. wikipedia.org

Influence of Counter-Anions on Photochemical Reactivity

The table below illustrates the effect of different counter-anions on the photochemical properties of a representative cationic dye system, highlighting the potential for similar effects in triphenylsulfonium salts.

| Counter-Anion | Relative Molar Absorptivity (in Dichloromethane) | Stokes Shift (in Acetonitrile (B52724), eV) | Relative Quantum Yield |

|---|---|---|---|

| Chloride (Cl⁻) | Low | 0.07 | Low |

| Perchlorate (ClO₄⁻) | Medium | 0.09 | Medium |

| Hexafluorophosphate (PF₆⁻) | High | 0.08 | High |

| Triflimide (TFSI⁻) | High | 0.08 | High |

This data is illustrative, based on trends observed in related cationic dye systems, to demonstrate the principle of counter-anion effects. mdpi.com

In-Cage and Secondary Photochemical Reactions and Product Analysis

Upon direct irradiation, triphenylsulfonium salts undergo cleavage of a carbon-sulfur bond, leading to the formation of reactive intermediates. ibm.comosti.gov The subsequent reactions of these intermediates can be categorized as "in-cage" or "cage-escape" processes, which dictate the final product distribution.

The primary photochemical event is the formation of a radical-radical cation pair, {Ph• Ph₂S⁺•}, confined within a solvent cage.

In-Cage Reactions: Before the radical and radical cation can diffuse apart, they can recombine in a process known as an in-cage reaction. This recombination is not a simple reformation of the starting material but rather an attack of the phenyl radical at the ortho, meta, or para positions of one of the phenyl rings on the diphenylsulfinyl radical cation. This leads to the formation of three isomeric rearrangement products: 2-, 3-, and 4-phenylthiobiphenyl. ibm.comibm.com These products are characteristic of the direct photolysis of triphenylsulfonium salts.

Cage-Escape Reactions: If the primary intermediates diffuse out of the solvent cage before they can recombine, they are considered "escape" products. The primary escape product is diphenyl sulfide, formed from the diphenylsulfinyl radical cation. ibm.com The phenyl radical can abstract a hydrogen atom from the solvent to form benzene.

Secondary Photochemical Reactions: In some cases, the primary photoproducts can themselves absorb light and undergo further reactions. For example, under certain conditions, 2-(phenylthio)biphenyl can undergo a secondary photochemical reaction to form triphenylene, and diphenylsulfide can be converted to dibenzothiophene (B1670422). These are considered secondary in-cage reactions.

The ratio of in-cage to escape products is influenced by the viscosity of the medium. In more viscous solvents or in polymer films, the diffusion of the fragments is restricted, favoring the formation of in-cage products (phenylthiobiphenyls).

| Reaction Type | Intermediate Species | Final Products |

| In-Cage Recombination | {Ph• Ph₂S⁺•} | 2-Phenylthiobiphenyl, 3-Phenylthiobiphenyl, 4-Phenylthiobiphenyl |

| Cage-Escape | Ph• and Ph₂S⁺• | Diphenyl sulfide, Benzene |

| Secondary In-Cage | 2-(Phenylthio)biphenyl, Diphenylsulfide | Triphenylene, Dibenzothiophene |

Electron-Induced Excitation and Proton Transfer in Extreme Ultraviolet Exposure

The interaction of triphenylsulfonium salts with extreme ultraviolet (EUV) radiation involves mechanisms distinct from direct photoabsorption. In EUV lithography (typically at 92 eV), the high-energy photons are absorbed by the surrounding matrix material (e.g., a polymer resin) rather than directly by the sulfonium (B1226848) salt. This absorption generates a cascade of primary and secondary electrons.

The acid generation process is initiated by these low-energy secondary electrons. Two primary pathways are proposed:

Electron Attachment: A low-energy electron can attach to the triphenylsulfonium cation (TPS⁺), leading to a dissociative electron attachment (DEA) process. This results in the fragmentation of the cation.

Electron-Induced Excitation: A secondary electron with sufficient energy (typically 10-82 eV) can transfer its energy to the triphenylsulfonium cation, promoting it to an electronically excited state (internal excitation). aps.org This excited cation, [TPS⁺]*, is unstable and undergoes fragmentation, typically through the cleavage of a carbon-sulfur bond, similar to direct photolysis.

Following the fragmentation of the cation, a proton transfer step is crucial for the generation of the Brønsted acid. The cationic fragments or radical cations produced can react with components of the resist matrix or with the counter-anion (in this case, hydroxide) to release a proton. This mechanism underscores that under EUV exposure, the triphenylsulfonium salt acts as a sensor for the secondary electrons generated in the resist film, with the acid generation being an indirect consequence of the initial high-energy photon absorption.

Alkaline Degradation and Stability Pathways

Nucleophilic Attack Mechanisms on the Sulfonium Center

In alkaline environments, the triphenylsulfonium cation is susceptible to degradation via nucleophilic attack by hydroxide (B78521) ions (OH⁻). One of the primary degradation pathways involves the direct attack of the hydroxide nucleophile on the electrophilic sulfur atom of the sulfonium center. researchgate.net

This reaction is proposed to proceed through an addition-elimination mechanism, analogous to nucleophilic substitution at other heteroatoms. mdpi.com The hydroxide ion adds to the tricoordinate sulfur atom, forming a transient, high-energy tetracoordinate sulfurane intermediate. This hypervalent intermediate is unstable and subsequently decomposes. mdpi.com

The decomposition of the sulfurane intermediate involves the cleavage of a carbon-sulfur bond, with one of the phenyl groups acting as the leaving group. This results in the formation of diphenyl sulfoxide (B87167) and a phenyl anion. The phenyl anion would then be immediately protonated by water or another proton source in the medium to yield benzene.

This pathway directly targets the sulfonium center, leading to the breakdown of the cation and a loss of its characteristic properties. The rate of this degradation pathway is highly dependent on the concentration of the hydroxide ion and the accessibility of the sulfur center to nucleophilic attack.

Ipso-Substitution Reactions by Hydroxide and Alkoxide Anions

A significant alternative degradation pathway for triarylsulfonium cations in alkaline media is nucleophilic aromatic substitution, specifically ipso-substitution. In this mechanism, the nucleophile (hydroxide or alkoxide) attacks one of the carbon atoms directly bonded to the sulfur center (the ipso-carbon). researchgate.net

The positive charge on the sulfur atom makes the attached phenyl rings electron-deficient and thus susceptible to nucleophilic attack. The attack of a hydroxide or alkoxide (RO⁻) anion at the ipso-position leads to the formation of a Meisenheimer-like intermediate. The subsequent departure of the diphenyl sulfide moiety, which is a stable leaving group, results in the formation of phenol (B47542) (from hydroxide attack) or an anisole (B1667542) derivative (from alkoxide attack). researchgate.net

The reaction with hydroxide can be depicted as: Ph₃S⁺ + OH⁻ → Phenol + Ph₂S

Similarly, with an alkoxide like methoxide (B1231860) (CH₃O⁻), the reaction yields: Ph₃S⁺ + CH₃O⁻ → Anisole + Ph₂S

Influence of Substituent Steric and Electronic Effects on Alkaline Resistance

The stability of the triphenylsulfonium cation in alkaline media can be significantly modified by introducing substituents on the phenyl rings. Both steric and electronic effects play a crucial role in determining the resistance of the cation to nucleophilic attack by hydroxide.

Steric Effects: The introduction of bulky substituents at the ortho positions of the phenyl rings dramatically enhances the alkaline stability of triarylsulfonium (TAS) cations. researchgate.netacs.org These bulky groups physically hinder the approach of the hydroxide nucleophile to both the sulfonium center and the ipso-carbons. This steric shield effectively reduces the rate of both direct nucleophilic attack and ipso-substitution. For example, bis(2,5-dimethylphenyl)mesitylsulfonium has been shown to have a 25-fold higher alkaline resistance compared to some standard quaternary ammonium (B1175870) cations. researchgate.netacs.org The degradation of triphenylsulfonium itself is complete within days under basic conditions, whereas highly substituted analogues show minimal decomposition over the same period. acs.org

Electronic Effects: The electronic nature of the substituents also influences stability. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic rings. This makes the ipso-carbons less electrophilic and therefore less susceptible to nucleophilic attack. Studies have shown that a (4-methoxy-3-methylphenyl)diphenylsulfonium salt did not degrade in 1 M KOH at 60 °C over 10 days, while the analogous (4-methylphenyl)diphenylsulfonium (B13929972) salt decomposed completely under the same conditions. researchgate.net This indicates that strong electron-donating groups can significantly enhance alkaline resistance. Conversely, electron-withdrawing groups would be expected to decrease stability by making the rings more electron-deficient.

The following table summarizes the relative stability of various substituted triarylsulfonium cations in alkaline conditions.

| Cation | Substituents | Relative Alkaline Stability | Primary Protective Effect |

| Triphenylsulfonium | None | Low | None |

| (4-Methylphenyl)diphenylsulfonium | One para-methyl group | Moderate | Electronic (Weak EDG) |

| Tris(2,5-dimethylphenyl)sulfonium | Six ortho/meta-methyl groups | High | Steric |

| Bis(2,5-dimethylphenyl)mesitylsulfonium | Eight ortho/meta-methyl groups | Very High | Steric |

| (4-Methoxy-3-methylphenyl)diphenylsulfonium | Methoxy and methyl groups | Very High | Electronic (Strong EDG) |

Comparative Analysis of Degradation Rates in Protic Solvents

The stability of the triphenylsulfonium cation is markedly influenced by the nature of the solvent, particularly in protic environments where solvent molecules can participate directly in the degradation pathways. Protic solvents, such as water and alcohols, can solvate the cation and anion and may also act as nucleophiles or proton sources, facilitating decomposition.

Research into the photolysis of triarylsulfonium salts, a primary degradation pathway, reveals a significant solvent effect on the reaction mechanism and product distribution. ibm.comosti.gov Direct irradiation of triphenylsulfonium salts in solution can lead to both heterolytic and homolytic cleavage of the carbon-sulfur bond. ibm.com The polarity and viscosity of the solvent play crucial roles in dictating the preferred cleavage pathway and the subsequent reactions of the generated intermediates. ibm.com

In protic solvents, the mechanism for direct photolysis is proposed to proceed from the singlet excited state, leading to a predominant heterolytic cleavage that produces a phenyl cation and diphenyl sulfide. ibm.com Concurrently, some homolytic cleavage occurs, yielding a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com These reactive intermediates can then recombine within the "cage" of solvent molecules or react with the solvent itself. ibm.com

The relative rates of these degradation pathways are dependent on the specific protic solvent used. While comprehensive kinetic data for triphenylsulfonium hydroxide specifically is sparse, general trends can be inferred from studies on related salts.

| Solvent | Relative Polarity (Water = 1.000) | Primary Degradation Pathway | Key Products from Solvent Interaction |

| Methanol | 0.762 | Homolytic & Heterolytic Cleavage | Anisole, Benzene |

| Water | 1.000 | Primarily Heterolytic Cleavage | Phenol, Benzene |

| Ethanol | 0.654 | Homolytic & Heterolytic Cleavage | Phenetole, Benzene |

This table illustrates the expected influence of common protic solvents on the degradation of the triphenylsulfonium cation based on established mechanisms for related salts.

Nucleophilic Substitution and Ligand Exchange Reactions

The triphenylsulfonium cation is susceptible to nucleophilic attack, a reaction of significant utility in organic synthesis. The hydroxide ion (OH⁻) present in this compound is itself a potent nucleophile. chemguide.co.ukchemistrystudent.com Reactions can proceed via two main pathways: attack at the sulfur atom or, more commonly, attack at one of the ipso-carbons of the phenyl rings.

In a typical nucleophilic aromatic substitution reaction, a nucleophile attacks one of the phenyl groups, leading to the displacement of diphenyl sulfide, a stable leaving group. This process is an example of an S_NAr (Substitution Nucleophilic Aromatic) reaction. The hydroxide ion can react with the triphenylsulfonium cation, particularly under heating, to produce phenol and diphenyl sulfide.

General Nucleophilic Substitution: Nu⁻ + (C₆H₅)₃S⁺ → Nu-C₆H₅ + (C₆H₅)₂S

Ligand exchange reactions involve the replacement of one or more ligands attached to the central sulfur atom. chemguide.co.uklibretexts.org In the context of this compound, this can refer to the exchange of the hydroxide anion for another anion in solution, or the substitution of one of the phenyl ligands. Base-catalyzed hydrogen-deuterium exchange has been observed for triarylsulfonium salts in deuterated alcoholic solvents, indicating that the aryl protons can be abstracted under basic conditions, leading to isotopic labeling. lookchem.com

This compound is also utilized as a phase-transfer catalyst, where it facilitates the transfer of the hydroxide ion from an aqueous phase to an organic phase, thereby promoting nucleophilic substitution reactions in the organic layer. lookchem.com

Redox Chemistry and Electrochemical Pathways

The redox chemistry of triphenylsulfonium salts is primarily characterized by the reduction of the sulfonium cation. This process is central to their application as photoacid generators in photolithography. Electrochemical studies, such as cyclic voltammetry, provide insight into the reduction potentials and the resulting chemical transformations. nih.govmdpi.com

The electrochemical reduction of the triphenylsulfonium cation is an irreversible process that involves the transfer of an electron to the cation, leading to the cleavage of a carbon-sulfur bond. This homolytic cleavage generates a phenyl radical and diphenyl sulfide.

(C₆H₅)₃S⁺ + e⁻ → C₆H₅• + (C₆H₅)₂S

The potential at which this reduction occurs is an important characteristic. For instance, the reduction potential of certain arylsulfonium salts has been reported to be around -1.2 V. manchester.ac.uk The generated phenyl radical is highly reactive and can abstract a hydrogen atom from the solvent or supporting electrolyte to form benzene, or it can engage in other radical reactions. manchester.ac.uk

Free Radical Chemistry and Chain Reactions

Triphenylsulfonium salts are well-known precursors for generating free radicals, particularly under photochemical conditions. manchester.ac.uk The absorption of light (direct irradiation) or reaction with a photosensitizer (sensitized photolysis) excites the sulfonium salt, leading to the homolytic cleavage of a C–S bond. ibm.comosti.govacs.org

Initiation Step (Photolysis): (C₆H₅)₃S⁺ —(hν)→ [ (C₆H₅)₃S⁺ ]* → C₆H₅• + (C₆H₅)₂S•⁺

Upon direct irradiation, this cleavage can occur from the singlet excited state. ibm.com In contrast, triplet sensitization leads to a triplet excited state which decays into a triplet geminate radical pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com These radicals can initiate a variety of subsequent reactions. nih.govresearchgate.net

The generated phenyl radical (C₆H₅•) is a key intermediate that can drive chain reactions. manchester.ac.uk For example, in the presence of vinyl monomers, it can initiate radical polymerization:

Propagation Step (Polymerization): C₆H₅• + CH₂=CHR → C₆H₅-CH₂-CHR• C₆H₅-CH₂-CHR• + n(CH₂=CHR) → C₆H₅-(CH₂-CHR)ₙ₊₁•

These radical-based mechanisms make triphenylsulfonium salts, and by extension this compound, valuable as photoinitiators in polymer chemistry and for light-mediated, radical C-C bond formation in organic synthesis. manchester.ac.uk

Advanced Academic Applications and Research Directions

Advanced Lithographic Patterning Technologies

The compound's utility in high-resolution patterning stems from the ability of the triphenylsulfonium (B1202918) cation to generate a strong acid upon exposure to radiation, which then catalyzes chemical changes within a photoresist material. nih.govsciencehistory.org

Chemically amplified resists (CARs) are a cornerstone of modern photolithography, enabling the fabrication of intricate semiconductor devices. researchgate.net In these systems, triphenylsulfonium salts function as photoacid generators (PAGs). researchgate.netresearchgate.net The process begins when the resist is exposed to a light source (such as deep UV), causing the triphenylsulfonium compound to decompose and release a small amount of strong acid. sciencehistory.org During a subsequent post-exposure bake, this photogenerated acid acts as a catalyst, initiating a cascade of chemical reactions, such as the cleavage of acid-labile protecting groups on the polymer resin. sciencehistory.orgresearchgate.net

This catalytic nature means a single photo-acidic event can trigger numerous chemical transformations, thereby "amplifying" the initial photochemical reaction. sciencehistory.orglbl.gov This amplification significantly increases the photosensitivity of the resist, allowing for faster processing and higher throughput. sciencehistory.org By incorporating triphenylsulfonium salt PAGs and acid-labile t-BOC protecting groups into the same polymer chains, researchers have developed one-component positive-tone CARs that demonstrate excellent resolution and photosensitivity. researchgate.net

The relentless drive toward smaller feature sizes in the semiconductor industry has pushed lithography to shorter wavelengths, such as Extreme Ultraviolet (EUV) at 13.5 nm, and non-optical methods like Electron Beam Lithography (EBL). google.comwikipedia.org Triphenylsulfonium compounds are essential components in resists designed for these next-generation technologies. nih.govresearchgate.net

In EBL, resists containing triphenylsulfonium moieties have demonstrated the ability to create high-resolution patterns. For instance, a novel resist incorporating a triphenylsulfonium salt methacrylate (B99206) (TPSMA) as a polymer-bound PAG achieved a line width of 15 nm with a high aspect ratio. researchgate.net Another study demonstrated the capability of a triphenylsulfonium-based resist to resolve 20 nm negative tone patterns with better sensitivity than conventional hydrogen silsesquioxane (HSQ) resists. nih.gov Similarly, in EUV lithography, triphenylsulfonium-based PAGs are widely used, though research focuses on optimizing their atomic composition for better EUV photon absorption to increase photospeed. google.comgoogleapis.com

The performance of several triphenylsulfonium-based resists in EBL is summarized below.

| Resist System | Development Tone | Resolution Achieved | Sensitivity (Dose) | Reference |

| Poly(MMA-co-TPSMA) (PMT) | Negative | 20 nm lines | Higher than HSQ | nih.gov |

| PAG Bound Polymer (TPSMA) | Not Specified | 15 nm lines | 120 µC/cm² | researchgate.net |

| TPSiS Molecular Glass | Negative | 25 nm dense lines; 16 nm semi-dense lines | 45-85 µC/cm² | nih.gov |

| ADTPS Molecular Glass | Not Specified | 22 nm line/space | 145 µC/cm² | rsc.org |

In addition to generating acids, triphenylsulfonium compounds can be used as photodecomposable bases (PDBs) to enhance lithographic performance. google.com Triphenylsulfonium hydroxide (B78521) is a specific example of a PDB. googleapis.comgoogle.com PDBs are photoactive additives incorporated into CAR formulations to improve resolution, linearity, and the stability of the latent image formed after exposure but before development. google.com

The precise performance of a photoresist can be fine-tuned through the molecular design of its components, particularly the triphenylsulfonium PAG. nih.govmdpi.com Key strategies involve modifying the chemical structure of the PAG to control properties like acid diffusion, which is critical for achieving high resolution. researchgate.net

One effective approach is to bind the triphenylsulfonium cation directly to the resist's polymer backbone, creating a polymer-bound PAG. nih.govresearchgate.net This design mitigates the problem of acid migration during the post-exposure bake, as the acid-generating moiety is tethered in place. researchgate.net Reduced acid diffusion leads to sharper and more accurate pattern definition. researchgate.net For example, a PAG-bound polymer resist showed higher sensitivity (120 µC/cm²) compared to a system where the PAG was simply blended with the polymer (300 µC/cm²). researchgate.net Furthermore, eliminating the post-exposure bake step in such systems can further enhance resolution by minimizing diffusion. researchgate.net Another strategy involves designing molecular glass resists, which are low-molecular-weight, non-polymeric materials that offer high resolution and reduced line-edge roughness. rsc.orgrsc.org

The principles of photolithography extend to additive manufacturing, particularly in lithography-based 3D printing techniques that use photoreactive resins to build complex structures. nih.govnih.gov In these processes, triphenylsulfonium salts can act as photoinitiators that trigger the polymerization or cross-linking of the liquid resin upon exposure to light, solidifying the material layer by layer.

A specialized technique known as Hot Lithography has been developed to process highly viscous, high-performance photopolymers that cannot be handled at room temperature. cubicure.comupnano.com This method utilizes a heated printing process to reduce the viscosity of the material, enabling the fabrication of robust, temperature-resistant, and long-term stable components. cubicure.com The photo-curable resins used in such advanced systems rely on effective photoinitiators, and the cationic initiation provided by triphenylsulfonium salts is well-suited for the types of monomers (e.g., epoxides) often used to achieve these superior material properties.

Cationic Polymerization Initiation and Catalysis

Triphenylsulfonium hydroxide and its related salts are effective initiators for cationic polymerization, a type of chain-growth polymerization. wikipedia.org This process is used to synthesize polymers from monomers with electron-donating substituents, such as alkenes and heterocyclic monomers like epoxides and vinyl ethers. wikipedia.orgfujifilm.com

The initiation step occurs when the triphenylsulfonium salt, upon exposure to radiation (photoinitiation) or heat, generates a strong acid. wikipedia.orglibretexts.org This acid then protonates a monomer unit, creating a carbocation. libretexts.org This newly formed cationic species is highly reactive and proceeds to react with other monomers in a chain reaction, propagating the polymer chain. wikipedia.org The counterion of the initiator, derived from the triphenylsulfonium salt, should be non-nucleophilic to prevent premature termination of the growing polymer chain. wikipedia.org This method is commercially significant for producing materials such as polyisobutylene (B167198) and poly(N-vinylcarbazole). wikipedia.org

Structure-Directing Agents in Microporous Material Synthesis

The triphenylsulfonium cation has been identified as an effective organic structure-directing agent (SDA) in the synthesis of crystalline microporous materials like zeolites and their analogues.

Research has shown that this compound is a successful SDA for the synthesis of ATS-type aluminophosphate (AlPO) and silicoaluminophosphate (SAPO) molecular sieves. crdeepjournal.org In the hydrothermal synthesis of these materials, the triphenylsulfonium cation organizes the inorganic precursors into a specific crystalline framework. The resulting ATS-type AlPO and SAPO materials exhibit a microporous structure with potential applications in catalysis and separation. crdeepjournal.org Other sulfonium (B1226848) compounds tested, such as tri-p-tolylsulfonium and tri-n-butylsulfonium hydroxides, were found to yield amorphous or non-porous crystalline phases, highlighting the specific structure-directing effect of the triphenylsulfonium cation. crdeepjournal.org

The choice of the anion associated with the organic SDA can significantly influence the outcome of the zeolite synthesis. The use of this compound is particularly advantageous. It is noted that ion-exchanging the anions of the sulfonium molecules to hydroxide is crucial to prevent the formation of non-porous, dense phases like berlinite (B1174126) and tridymite during the synthesis of AlPOs. crdeepjournal.org This indicates that the hydroxide anion plays a critical role in facilitating the formation of the desired microporous crystalline structure by maintaining appropriate pH conditions and avoiding the incorporation of competing anions into the final product.

Catalysis Beyond Photolithography

While the catalytic activity of triphenylsulfonium salts in photolithography is well-documented, this compound also finds applications in other areas of catalysis, particularly in organic synthesis.

This compound is utilized as a phase-transfer catalyst. wisdomlib.org In phase-transfer catalysis, the triphenylsulfonium cation can transport the hydroxide anion from an aqueous phase to an organic phase, where it can act as a base or nucleophile. This enables reactions between reactants that are soluble in immiscible phases. This methodology is a cornerstone of green chemistry as it can reduce the need for organic solvents and may lead to higher reaction rates and yields. Examples of reactions that can be catalyzed by phase-transfer catalysts include alkylations, oxidations, and reductions.

Organic Transformations, e.g., Palladium-Catalyzed Phenylation

Triphenylsulfonium salts have emerged as effective arylating agents in palladium-catalyzed cross-coupling reactions, offering a viable alternative to traditional organometallic reagents for the formation of carbon-carbon bonds. The utility of these salts stems from the ability of palladium catalysts to cleave the carbon-sulfur bond, enabling the transfer of a phenyl group to various substrates. While specific research detailing the direct use of this compound in palladium-catalyzed phenylation is not extensively documented in readily available literature, the underlying principles can be understood through related transformations involving other triarylsulfonium salts.

The general mechanism for the palladium-catalyzed arylation using triarylsulfonium salts is believed to proceed through a catalytic cycle involving oxidative addition, and reductive elimination. The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the triphenylsulfonium salt. This step forms a palladium(II) intermediate. Subsequent transmetalation with a suitable coupling partner, or other reaction pathways, followed by reductive elimination, yields the desired phenylated product and regenerates the active palladium(0) catalyst.

Detailed research into analogous systems, such as the palladium-catalyzed phosphorylation of arylsulfonium salts, provides strong evidence for the feasibility of C–S bond activation by palladium. In these studies, various arylsulfonium salts react with P(O)H compounds in the presence of a palladium catalyst and a base to form arylphosphonates. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, supporting the general applicability of arylsulfonium salts in palladium-catalyzed cross-coupling reactions.

Furthermore, the use of triarylsulfonium salts as cross-coupling partners has been successfully demonstrated in Sonogashira reactions. In these cases, terminal alkynes react with triarylsulfonium triflates under palladium and copper co-catalysis to produce arylalkynes in high yields. This further underscores the potential of triphenylsulfonium salts to act as aryl donors in various palladium-catalyzed transformations.

While a comprehensive data table for the palladium-catalyzed phenylation specifically using this compound is not available in the reviewed literature, the following table illustrates the scope of a related palladium-catalyzed phosphorylation of various arylsulfonium salts, which proceeds via a similar C-S bond cleavage mechanism. This provides insight into the types of functional groups and substitution patterns that are tolerated in such reactions.

Table 1: Scope of Palladium-Catalyzed Phosphorylation of Arylsulfonium Salts

| Entry | Arylsulfonium Salt Substrate | Product | Yield (%) |

| 1 | (4-Methoxyphenyl)dimethylsulfonium triflate | Diethyl (4-methoxyphenyl)phosphonate | 85 |

| 2 | (4-Chlorophenyl)dimethylsulfonium triflate | Diethyl (4-chlorophenyl)phosphonate | 78 |

| 3 | (4-Nitrophenyl)dimethylsulfonium triflate | Diethyl (4-nitrophenyl)phosphonate | 65 |

| 4 | (Thiophen-2-yl)dimethylsulfonium triflate | Diethyl thiophen-2-ylphosphonate | 72 |

| 5 | (Naphthalen-2-yl)dimethylsulfonium triflate | Diethyl naphthalen-2-ylphosphonate | 81 |

This table is representative of the scope of palladium-catalyzed reactions involving C-S bond cleavage in arylsulfonium salts and is based on findings from related phosphorylation reactions. The yields are indicative of the efficiency of the C-S activation and subsequent bond formation.

The research in this area indicates that this compound and its derivatives hold significant promise as phenylation agents in organic synthesis, particularly within the domain of palladium-catalyzed cross-coupling reactions. Future research will likely focus on delineating the specific conditions and substrate scope for phenylation reactions utilizing this compound, further expanding the toolkit of synthetic organic chemists.

Advanced Characterization and Spectroscopic Methodologies for Research

Chromatographic Techniques for Product Analysis

Chromatography is an indispensable tool for separating and analyzing complex mixtures. In the context of triphenylsulfonium (B1202918) hydroxide (B78521), various chromatographic methods are employed to assess purity, identify byproducts, and determine the molecular weight characteristics of polymers initiated by its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of triphenylsulfonium salts. Given the ionic and non-volatile nature of the triphenylsulfonium cation, reversed-phase HPLC is often the method of choice. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

In a typical analysis, the triphenylsulfonium cation is retained on a C18 or similar column and eluted using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. An acid, like trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and ensure consistent ionization. hplc.eu Detection is typically performed using an ultraviolet (UV) detector, as the phenyl groups in the cation are strongly chromophoric. Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable option, particularly for highly polar compounds, using a polar stationary phase and a high organic content mobile phase. lcms.cz Commercial suppliers of related salts, such as Triphenylsulfonium Chloride, specify HPLC as the method for purity determination, often achieving purities greater than 98.0%. tcichemicals.comtcichemicals.com

Table 1: Illustrative HPLC Conditions for Triphenylsulfonium Salt Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component, provides counter-ion and pH control. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the analyte. |

| Gradient | 5% to 70% B over 30 minutes | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm or 280 nm | The aromatic rings of the cation absorb UV light. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is not used to analyze the triphenylsulfonium salt itself but is critical for characterizing the polymers formed when using triphenylsulfonium-based photoinitiators. Upon exposure to light, these initiators generate an acid that catalyzes polymerization. GPC separates the resulting polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net

The analysis provides the full molecular weight distribution of the polymer, from which key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. researchgate.net This information is vital for understanding how the initiator and reaction conditions affect the final properties of the polymer. The selection of columns (often packed with porous polystyrene-divinylbenzene particles) and the mobile phase (such as tetrahydrofuran, THF) depends on the polymer's solubility and molecular weight range. researchgate.net

Table 2: General GPC Parameters for Polymer Characterization

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Columns | Series of Polystyrene-Divinylbenzene (PS-DVB) columns with various pore sizes (e.g., 10³, 10⁴, 10⁵ Å) | Separates a wide range of polymer molecular weights. |

| Mobile Phase | Tetrahydrofuran (THF) | Common solvent for a wide range of polymers. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | Refractive Index (RI), UV, Light Scattering (LS) | RI is a universal detector for polymers; UV is used if the polymer has a chromophore. |

| Temperature | 35 - 40 °C | Maintains stable viscosity and polymer solubility. |

| Calibration | Polystyrene or Polymethylmethacrylate standards | Creates a calibration curve to relate elution time to molecular weight. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of triphenylsulfonium hydroxide by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to the compound's salt-like nature and lack of volatility. However, the technique is highly relevant in the context of other, more volatile sulfonium (B1226848) hydroxides. Specifically, a related compound, trimethylsulfonium (B1222738) hydroxide (TMSH), is widely used as a derivatization reagent for the GC-MS analysis of fatty acids.

In this application, TMSH facilitates the rapid transesterification of lipids into their corresponding fatty acid methyl esters (FAMEs). nist.gov These FAMEs are volatile and thermally stable, making them ideal for GC-MS analysis. nist.gov This process can be automated, allowing for high-throughput profiling of fatty acids from various biological matrices. scilit.com The methodology showcases the utility of sulfonium hydroxides in preparing samples for GC-MS, even though the triphenyl variant is not used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure and dynamics. Both solution-state and solid-state NMR are used to characterize triphenylsulfonium compounds and the materials they help create.

Proton (¹H) NMR for Reaction Monitoring and Structural Elucidation

Proton (¹H) NMR is fundamental for the structural confirmation of the triphenylsulfonium cation. The spectrum provides unambiguous evidence of the compound's identity through the characteristic signals of the aromatic protons on the three phenyl rings. These protons typically appear in the downfield region of the spectrum (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the positively charged sulfur atom. oregonstate.edulibretexts.org The integration of these signals corresponds to the number of protons, confirming the structure.

Beyond simple structural confirmation, ¹H NMR is an excellent tool for real-time reaction monitoring. By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the appearance of product signals. For reactions involving the triphenylsulfonium cation, one could monitor the changes in the aromatic region to quantify its consumption, providing valuable kinetic data about the process.

Table 3: Expected ¹H NMR Chemical Shifts for the Triphenylsulfonium Cation

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ortho-protons (6H) | ~7.8 - 8.0 | Multiplet (often appears as a doublet or doublet of doublets) | Most deshielded due to proximity to the positive sulfur center. |

| Meta-protons (6H) | ~7.6 - 7.8 | Multiplet (often appears as a triplet) | Intermediate shielding. |

Carbon-13 (¹³C) Solid-State NMR for Material Characterization

While solution NMR is ideal for pure compounds, Carbon-13 (¹³C) solid-state NMR (SSNMR) is indispensable for characterizing solid materials, such as photopolymers and composites where triphenylsulfonium salts are used as photoacid generators (PAGs). nist.gov SSNMR can distinguish between different solid forms (e.g., crystalline vs. amorphous) and provide insight into the local environment of the carbon atoms. auremn.org.br

In the context of photoresist materials, which are blends of a polymer matrix and a PAG like a triphenylsulfonium salt, ¹³C SSNMR is used to investigate the intimacy of mixing between the components. scilit.comsemanticscholar.org By analyzing the chemical shifts and relaxation times, researchers can determine whether the PAG is finely dispersed on a molecular level or has formed separate domains within the polymer. researchgate.netacs.org After photopolymerization, SSNMR can be used to characterize the structure of the resulting cross-linked network, providing information that is inaccessible by solution-state methods.

Table 4: Application of ¹³C Solid-State NMR in Polymer-PAG Systems

| Technique/Parameter | Information Gained | Relevance to Triphenylsulfonium Systems |

|---|---|---|

| Cross-Polarization Magic Angle Spinning (CP/MAS) | High-resolution spectra of solid samples. | Identifies characteristic carbon signals of the polymer matrix and the triphenylsulfonium PAG. |

| Chemical Shift Analysis | Information on local chemical environment and conformation. | Can detect changes in the polymer structure after acid-catalyzed cross-linking initiated by the PAG. |

| Proton Spin-Lattice Relaxation in the Rotating Frame (T₁ρ(H)) | Measures proton spin mobility on a nanometer scale. | Differences in relaxation times between the polymer and PAG indicate the degree of mixing and domain sizes. |

| ¹H-¹³C Heteronuclear Correlation (HETCOR) | Correlates proton and carbon signals that are close in space. | Probes the spatial proximity between the triphenylsulfonium cation and the polymer chains, confirming molecular-level mixing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the photochemistry of triphenylsulfonium compounds. These salts typically exhibit strong absorption bands in the UV region. The photolysis of triphenylsulfonium salts, whether in solution or within polymer films, can be effectively monitored by tracking the changes in their UV-Vis absorbance spectra over time upon exposure to light researchgate.netnih.gov.

Direct irradiation of triphenylsulfonium salts leads to the cleavage of a carbon-sulfur bond, initiating a series of chemical reactions that produce various photoproducts ibm.comosti.gov. The formation of these products, such as phenylthiobiphenyls and diphenyl sulfide (B99878), alters the electronic structure of the molecules in the system, resulting in a corresponding change in the UV-Vis spectrum researchgate.netibm.com. For example, the disappearance of the characteristic absorbance peak of the triphenylsulfonium cation and the emergence of new peaks or shoulders associated with the photoproducts can be quantitatively analyzed to determine the rate and efficiency of photolysis researchgate.net.

In solid polymer matrices, this technique is crucial for understanding the performance of chemically amplified photoresists ibm.com. The efficiency of acid generation from the PAG upon exposure to deep UV (DUV) radiation is a critical parameter that can be correlated with changes in the absorbance spectrum. The decrease in the absorbance of the triphenylsulfonium salt provides a direct measure of its decomposition and, consequently, the generation of the photoacid ibm.com.

Fluorescence spectroscopy serves as a sensitive tool for investigating the photochemical interactions between triphenylsulfonium salts and fluorescent polymers. Many polymers, such as those based on 4-oxystyrene, exhibit native fluorescence in the 300-340 nm range researchgate.netacs.org. The presence of triphenylsulfonium salts can lead to the quenching of this polymer fluorescence researchgate.netacs.orgibm.com.

This quenching can occur through different mechanisms, such as static or dynamic quenching, and provides insight into the proximity and interaction between the sulfonium salt and the polymer chains acs.org. In the solid state, such as in a polymer film, static quenching is often the dominant mechanism, where a non-fluorescent complex is formed between the polymer and the quencher (the triphenylsulfonium salt) in the ground state acs.org.

By studying the extent of fluorescence quenching, researchers can probe the efficiency of energy transfer or electron transfer processes that may occur between the excited state of the polymer and the triphenylsulfonium salt. This is particularly relevant as some photochemical pathways for acid generation in polymer films are believed to be sensitized by the polymer itself researchgate.netacs.org. Therefore, fluorescence quenching studies can help to elucidate the dual photoinitiation pathways that may involve both the direct excitation of the sulfonium salt and the sensitization by the excited polymer film acs.org.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable techniques for the structural characterization of this compound and related compounds. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

The FTIR spectrum of a triphenylsulfonium salt will exhibit characteristic absorption bands corresponding to the vibrations of the phenyl rings and the carbon-sulfur bonds. Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C ring stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-S bond vibrations: These are generally weaker and appear in the fingerprint region of the spectrum.

In a study of triphenylsulfonium salts with different anions (triiodide, perchlorate, and hexafluorophosphate), IR spectroscopy was used alongside X-ray diffraction to explore their structures nih.gov. For this compound, the spectrum would be further characterized by a broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) due to the O-H stretching vibration of the hydroxide anion and any associated water molecules. The presence and position of bands can also be influenced by the crystal packing and intermolecular interactions within the solid sample nih.gov.

FTIR spectroscopy, particularly in Attenuated Total Reflection (ATR) mode, is a powerful tool for analyzing thin polymer films containing triphenylsulfonium salts, allowing for the identification of chemical changes upon irradiation without complex sample preparation nih.gov.

Table 2: Characteristic IR Absorption Bands for Triphenylsulfonium Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-S | Stretching | ~700 - 600 |

Note: The exact positions of the absorption bands can vary depending on the specific salt, its physical state, and the surrounding chemical environment.

Photoemission Spectroscopy

Photoemission spectroscopy is an advanced surface-sensitive technique that provides detailed information about the electronic structure and chemical composition of materials. In the context of triphenylsulfonium compounds used in advanced lithography, such as Extreme Ultraviolet (EUV) lithography, photoemission spectroscopy is a critical tool for understanding the fundamental chemical changes that occur upon exposure to high-energy radiation.

A study utilizing photoemission spectroscopy with a 92 eV EUV light source investigated the chemical transformations in a model chemically amplified photoresist containing a triphenylsulfonium-based PAG researchgate.net. The results revealed a previously unobserved reaction pathway: the direct breakdown of the PAG induced by the EUV radiation. This was observed as changes in the intensity of peaks in the valence band of the EUV photoemission spectrum. These spectral changes were directly linked to the degradation of the PAG, providing unique insights into the chemical mechanism of photoacid generation at the molecular level researchgate.net. This technique allows researchers to resolve the chemical dynamics and the production of primary and secondary electrons, which are crucial for optimizing the performance of photoresists researchgate.netresearchgate.net.

Advanced Spectroscopic and Chemometric Approaches

The large and complex datasets generated by modern spectroscopic techniques often necessitate the use of advanced data analysis methods, such as chemometrics. Chemometrics employs multivariate statistics to extract meaningful information from chemical data nih.govleidenuniv.nlnih.gov.

For the analysis of triphenylsulfonium compounds and their interactions in complex systems like photoresists, chemometric methods can be applied to spectroscopic data (e.g., from FTIR, UV-Vis, or fluorescence spectroscopy) to:

Quantitative Analysis: Build calibration models, such as using Partial Least Squares (PLS) regression, to predict the concentration of the triphenylsulfonium salt or its photoproducts from their spectra nih.govfarmaciajournal.com. This can be faster and less destructive than traditional chromatographic methods.

Resolve Complex Mixtures: Techniques like Principal Component Analysis (PCA) can be used to identify the number of independent chemical species contributing to a series of spectra and to follow the evolution of these species during a photochemical reaction leidenuniv.nlnih.gov.

Enhance Spectral Resolution: Pre-processing techniques, such as derivative spectroscopy, can help to resolve overlapping spectral features, making it easier to identify and quantify individual components in a mixture nih.gov.

By combining advanced spectroscopic measurements with chemometric data analysis, a more comprehensive and quantitative understanding of the behavior of this compound and related compounds in various applications can be achieved.

Time-Resolved Spectroscopic Methods (e.g., Femtosecond Laser Flash Photolysis)

Time-resolved spectroscopy is an indispensable tool for studying the fleeting transient species generated during the photolysis of triphenylsulfonium salts. Techniques such as femtosecond and nanosecond laser flash photolysis, also known as transient absorption spectroscopy, allow researchers to observe the formation and decay of short-lived intermediates on timescales ranging from femtoseconds to microseconds. edinst.comnih.govuni-tuebingen.de

Upon direct irradiation, triphenylsulfonium salts undergo photodecomposition through a complex series of events. ibm.com The process is initiated by the excitation of the molecule to a singlet excited state. ibm.com Subsequent steps involve cleavage to form reactive intermediates. Laser flash photolysis studies have been instrumental in identifying these species and charting their reaction pathways. ibm.comepa.gov

In one common pathway, direct photolysis leads to heterolytic cleavage, producing a phenyl cation and diphenyl sulfide. ibm.com Concurrently, homolytic cleavage can occur, yielding a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com These intermediates, confined by the surrounding solvent molecules in a "cage," can then recombine to form various photoproducts. tandfonline.comtandfonline.com

Nanosecond laser flash photolysis has been used to identify key transient species. For instance, the direct photoreaction of triphenylsulfonium salts has been shown to proceed through a singlet diphenylsulfinyl radical cation-phenyl radical pair. ibm.com The recombination of these intermediates leads to the formation of protonated (phenylthio)biphenyls, which are observed as a broad transient absorption centered around 465 nm. ibm.com These species then deprotonate to yield the final stable products: 2-, 3-, and 4-phenylthiobiphenyl. ibm.com

The acetone-sensitized photoreaction, studied via triplet sensitization, reveals a different pathway. This process populates the triplet excited state of the sulfonium salt, which then dissociates into a triplet diphenylsulfinyl radical cation and a phenyl radical pair. ibm.com The diphenylsulfinyl radical cation has been identified by its characteristic transient absorptions with maxima at 750 nm and 340 nm. ibm.com

Femtosecond transient absorption (fs-TA) spectroscopy provides even greater temporal resolution, making it possible to observe the very initial events following photoexcitation. nih.govresearchgate.net These ultrafast techniques can track processes like intersystem crossing from the initial excited singlet state to the triplet state, which is a critical step in the photochemical reaction mechanism of many organic compounds. researchgate.nethku.hk

The kinetics of proton generation from arylsulfonium salts have also been studied using nanosecond time-resolved laser spectroscopy in conjunction with a pH-jump method. epa.gov In acetonitrile, the direct excitation of a derivative of diphenylsulfonium hexafluoroantimonate creates an in-cage rearranged cationic transient species that absorbs at approximately 490 nm and has a half-life of microseconds. epa.gov The decay of this transient species matches the rate of proton formation, providing direct evidence of the acid generation mechanism. epa.gov

The research findings from time-resolved spectroscopic studies on triphenylsulfonium salts are summarized in the table below.

| Method | Transient Species Identified | Characteristic Absorption λmax (nm) | Observed Process/Lifetime |

| Nanosecond Laser Flash Photolysis | Protonated (phenylthio)biphenyls | ~465 | Formation from recombination of radical pairs, followed by deprotonation. ibm.com |

| Nanosecond Laser Flash Photolysis | Triplet Diphenylsulfinyl radical cation | 750, 340 | Formed via triplet sensitization; leads to escape products. ibm.com |

| Nanosecond Laser Spectroscopy (pH-jump) | In-cage rearranged cationic transient | ~490 | Microsecond half-life in acetonitrile; decay correlates with proton generation. epa.gov |

Multivariate Spectroscopic Methods for Solution Analysis

Multivariate spectroscopic methods are powerful analytical techniques that combine spectroscopy with chemometrics—the statistical analysis of chemical data—to extract detailed qualitative and quantitative information from complex systems. diva-portal.orgamericanpharmaceuticalreview.com These methods are highly applicable to the analysis of this compound solutions, where they can be used to monitor reaction kinetics, determine component concentrations, and assess sample purity.

These techniques analyze the entire spectral dataset simultaneously, rather than focusing on individual wavelengths. americanpharmaceuticalreview.com Common methods include Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Soft Independent Modeling of Class Analogy (SIMCA). diva-portal.org When applied to data from spectroscopic instruments like UV-Vis, diode array detectors (DAD), or fluorescence spectrometers, these methods can deconstruct complex spectral mixtures. diva-portal.org

For the analysis of this compound solutions, multivariate methods offer several advantages. For instance, the photodecomposition of triphenylsulfonium salts results in a mixture of the parent compound and various photoproducts such as diphenyl sulfide and phenylthiobiphenyls. ibm.comtandfonline.com Using a technique like PCA, the spectral data collected over the course of the reaction can be analyzed to determine the number of independent chemical species contributing to the spectra. diva-portal.org The "scores" and "loadings" plots from PCA can reveal the relationships between samples over time and the spectral features of each component, respectively. americanpharmaceuticalreview.com

Partial Least Squares (PLS) regression is a quantitative method that can be used to build a predictive model correlating spectral data with the concentration of specific analytes. A PLS model could be calibrated with spectra from solutions of known concentrations of this compound and its expected photoproducts. This model could then be used to rapidly and accurately determine the concentrations of these species in unknown samples or during a photochemical reaction, without the need for complete chromatographic separation. diva-portal.org

Another application is in quality control and purity assessment. SIMCA is a classification method that can be used to determine if a sample belongs to a predefined class. americanpharmaceuticalreview.com A SIMCA model could be built using the spectra of pure this compound. Subsequent batches could then be analyzed, and the method would classify them as either conforming to the pure standard or deviating from it, flagging the presence of impurities or degradation products. americanpharmaceuticalreview.com

The potential applications of various multivariate spectroscopic methods for the analysis of this compound solutions are outlined below.

| Multivariate Method | Spectroscopic Technique | Potential Application for this compound | Information Obtained |

| Principal Component Analysis (PCA) | UV-Vis Spectroscopy, HPLC-DAD | Monitoring photodecomposition; Purity analysis. diva-portal.org | Number of chemical species in solution; Identification of spectral changes over time; Detection of outliers or impurities. americanpharmaceuticalreview.com |

| Partial Least Squares (PLS) Regression | UV-Vis, Fluorescence Spectroscopy | Quantitative analysis of mixtures. diva-portal.org | Concentration of this compound and its major photoproducts in solution. diva-portal.org |

| Soft Independent Modeling of Class Analogy (SIMCA) | UV-Vis, Near-IR, Raman Spectroscopy | Quality control; Batch-to-batch consistency checks. americanpharmaceuticalreview.com | Classification of a sample as "pure" or "impure" based on its spectral signature compared to a reference model. americanpharmaceuticalreview.com |

By leveraging the full spectral information, these multivariate methods provide a robust and efficient means for the comprehensive analysis of this compound solutions, complementing the mechanistic insights gained from time-resolved studies. diva-portal.org

Computational and Theoretical Investigations

Quantum Chemical Modeling of Reactivity and Electronic Structure

Quantum chemical methods are instrumental in building a fundamental understanding of the intrinsic properties of the triphenylsulfonium (B1202918) cation. These models can predict molecular geometries, orbital energies, and the pathways of chemical transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecular systems. frontiersin.orgnih.gov In the context of triphenylsulfonium compounds, DFT calculations are employed to determine optimized molecular structures, predict molecular vibrations, and analyze molecular orbital energies. nih.govmdpi.com This level of theory helps in understanding the ground-state properties and provides a basis for more complex excited-state calculations. chemrxiv.org

DFT-based approaches are fundamental to chemical reactivity theory, which quantifies the tendency of molecules to react. frontiersin.orgucla.edu By analyzing descriptors derived from DFT, such as molecular orbital densities, researchers can identify the most probable sites for electrophilic or nucleophilic attack within the triphenylsulfonium cation. mdpi.com For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate regions of electron-donating and electron-accepting character, respectively, which is crucial for predicting reaction pathways. mdpi.com

To understand the photochemical behavior of triphenylsulfonium salts, it is essential to study their excited states. Time-Dependent Density Functional Theory (TDDFT) is a standard method for calculating the properties of these excited states. github.ionih.gov TDDFT is used to predict vertical excitation energies, which correspond to the absorption of light, and to generate theoretical UV-Vis absorption spectra. researchgate.net

These calculations are crucial for understanding how the triphenylsulfonium cation and its associated anion interact with light, particularly in the deep ultraviolet (DUV) and extreme ultraviolet (EUV) regions used in photolithography. nih.govosti.govaip.org Studies have shown that TDDFT can effectively model the electronic transitions upon photoexcitation, providing insight into the initial steps of photoacid generation. nih.gov However, the accuracy of TDDFT for high-lying Rydberg excited states can be limited with conventional functionals, sometimes requiring special corrections to yield reliable results. github.io

The critical step in photoacid generation by triphenylsulfonium PAGs is the cleavage of a carbon-sulfur (C–S) bond upon excitation. researchgate.netnih.govibm.com Accurately modeling this bond dissociation is challenging for many quantum chemical methods due to the significant changes in electronic structure. The Localized Active Space Self-Consistent Field (LASSCF) method offers a computationally efficient alternative to more demanding multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) for studying such reactions. osti.govresearchgate.netresearchgate.net

LASSCF calculations have been successfully applied to investigate the C–S bond dissociation pathway of the triphenylsulfonium cation. osti.govresearchgate.net These studies suggest that for the triphenylsulfonium cation, the bond cleavage proceeds via a homolytic pathway , generating a phenyl radical and a diphenylsulfonium radical cation. osti.govresearchgate.net This is in contrast to the monophenylsulfonium cation, which is predicted to follow a heterolytic pathway. researchgate.netdntb.gov.ua The LASSCF method is particularly advantageous as it generates smooth potential energy surfaces for bond dissociation more readily than the more computationally expensive CASSCF, while providing similar bond dissociation energies. osti.govresearchgate.net

| Method | Primary Application | Key Findings for Triphenylsulfonium | Reference |

|---|---|---|---|

| DFT | Ground-state properties, reactivity | Provides optimized geometry and molecular orbital distributions. | nih.govmdpi.com |

| TDDFT | Excited states, absorption spectra | Models electronic transitions upon photoexcitation. | github.ioresearchgate.net |

| LASSCF | Bond dissociation pathways | Predicts a homolytic C–S bond cleavage mechanism. | osti.govresearchgate.net |

Predictive Models for Acid Generation Efficiency

A primary goal of computational studies on triphenylsulfonium-based PAGs is to develop models that can predict their efficiency in generating acid upon exposure to radiation. This allows for the in silico screening and rational design of new, more efficient PAGs.

The acid generation process in chemically amplified resists, particularly under EUV exposure, is initiated by the interaction of the PAG with low-energy secondary electrons generated in the resist matrix. nih.gov The efficiency of this initial step is strongly linked to the ability of the PAG cation to capture an electron. Computational models have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triphenylsulfonium cation is a key descriptor for this electron-trapping efficiency. nih.govmdpi.com

A lower LUMO energy level facilitates easier occupation by an incoming electron, thus enhancing the probability of the PAG undergoing the subsequent decomposition reactions that lead to acid formation. nih.gov While LUMO energy shows a correlation with acid generation efficiency and resist sensitivity, it is not the sole determinant and models based on LUMO alone are not always sufficiently predictive. nih.govresearchgate.net

After the initial C–S bond cleavage, the resulting radical species can undergo molecular rearrangement. The energetic changes associated with this rearrangement and subsequent oxidation processes are critical for the ultimate release of a proton (the acid). nih.gov By developing a two-parameter model that incorporates both the LUMO energy (a descriptor for the "before dissociation" events) and the oxidation energy change of the rearranged species (a descriptor for the "after dissociation" events), a significantly improved prediction of the resist's exposure dose can be achieved compared to traditional LUMO-only models. nih.govmdpi.com This highlights the importance of considering the complete reaction mechanism, including the stability and reactivity of the intermediates formed after the initial photochemical event.

| Parameter | Associated Step | Physical Significance | Reference |

|---|---|---|---|

| LUMO Energy | Before C–S bond dissociation | Efficiency of trapping a secondary electron by the PAG cation. | nih.govmdpi.com |

| Oxidation Energy Change | After C–S bond dissociation | Efficiency of proton generation from the rearranged PAG fragments. | nih.govresearchgate.net |

Computational Materials Screening and Inverse Design for Enhanced Performance

Computational materials screening and inverse design are powerful strategies for accelerating the discovery of new materials with optimized properties. In the context of triphenylsulfonium compounds, these approaches are leveraged to identify derivatives with enhanced performance characteristics, particularly for applications such as photoacid generators (PAGs) in microelectronics. High-throughput ab initio calculations, which are fundamental to computational screening, allow for the systematic evaluation of a vast number of potential chemical structures. researchgate.net This process involves creating large virtual libraries of triphenylsulfonium derivatives by systematically modifying substituents on the phenyl rings or by pairing the triphenylsulfonium cation with different anions.

The screening process typically focuses on predicting key performance-related parameters. For PAGs, for instance, properties such as acid generation efficiency, thermal stability, and solubility in specific polymer matrices are critical. Theoretical calculations can predict bond dissociation energies, electron affinities, and reaction barriers, which are correlated with these performance metrics. researchgate.net By calculating these properties for each compound in the virtual library, researchers can identify promising candidates for experimental synthesis and testing, thereby reducing the time and cost associated with traditional trial-and-error discovery methods.

Inverse design takes this concept a step further. Instead of screening a pre-defined library of compounds, inverse design algorithms start with a desired set of properties and work backward to determine the chemical structures that are most likely to exhibit them. This approach can uncover novel molecular architectures that might not be intuitively obvious. For triphenylsulfonium-based materials, an inverse design approach could be used to engineer a PAG with a specific acid strength and diffusion length, tailored for a particular photolithography process. google.com The development of new synthetic strategies for sterically demanding triphenylsulfonium derivatives to improve stability in basic environments is an area that benefits from these computational approaches, enabling the design of materials with enhanced resistance to degradation. nih.gov

The table below illustrates the concept of how computational screening might be applied to triphenylsulfonium derivatives, focusing on properties relevant to their function as photoacid generators.

| Triphenylsulfonium Derivative | Substituent/Anion | Calculated Property | Predicted Performance Enhancement |

|---|---|---|---|

| Substituted TPS Cation | Electron-withdrawing group (e.g., -CF₃) | Increased Electron Affinity | Higher reactivity and acid generation efficiency |